4-(3,4-dichlorophenyl)-6-(2-hydroxyethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione
Description
4-(3,4-Dichlorophenyl)-6-(2-hydroxyethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione is a bicyclic heterocyclic compound featuring a pyrrolo[3,4-d]pyrimidine-dione core. Its structure includes a 3,4-dichlorophenyl substituent at the 4-position and a 2-hydroxyethyl group at the 6-position.
Properties
IUPAC Name |
4-(3,4-dichlorophenyl)-6-(2-hydroxyethyl)-1,3,4,7-tetrahydropyrrolo[3,4-d]pyrimidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13Cl2N3O3/c15-8-2-1-7(5-9(8)16)12-11-10(17-14(22)18-12)6-19(3-4-20)13(11)21/h1-2,5,12,20H,3-4,6H2,(H2,17,18,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLSSHWGSEMQYEW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C(NC(=O)N2)C3=CC(=C(C=C3)Cl)Cl)C(=O)N1CCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13Cl2N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-(3,4-dichlorophenyl)-6-(2-hydroxyethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione (commonly referred to as DCH-PEPy) is a novel pyrrolopyrimidine derivative that has garnered interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant case studies and research findings.
Chemical Structure and Properties
DCH-PEPy features a unique pyrrolo-pyrimidine core structure characterized by a dichlorophenyl group and a hydroxyethyl substituent. Its molecular formula is with a molecular weight of approximately 344.21 g/mol . The structural attributes suggest potential interactions with various biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₅Cl₂N₂O₃ |
| Molecular Weight | 344.21 g/mol |
| CAS Number | 941980-32-1 |
Pharmacological Potential
Research indicates that compounds within the pyrrolopyrimidine family exhibit various biological activities, including:
- Antitumor Activity : Similar compounds have shown promise in inhibiting tumor growth through mechanisms that may involve interference with cell cycle progression and apoptosis induction.
- Antifungal Properties : The presence of the pyrrolopyrimidine core is associated with antifungal activity against various strains.
- Enzyme Inhibition : Preliminary studies suggest that DCH-PEPy may interact with enzymes involved in critical metabolic pathways.
The specific mechanism of action for DCH-PEPy remains largely unexplored; however, its structural features imply potential interactions with:
- Receptor Tyrosine Kinases (RTKs) : Analogous compounds have been identified as potent inhibitors of VEGFR-2 and other RTKs, which play significant roles in angiogenesis and cancer progression .
Case Studies
- VEGFR-2 Inhibition : A related study demonstrated that phenyl-substituted pyrrolopyrimidines effectively inhibited VEGFR-2 with varying potency. Compounds similar to DCH-PEPy were found to be significantly more effective than standard inhibitors in preclinical models .
- Antimycobacterial Activity : A high-throughput screening against a library of compounds revealed potential antimycobacterial activity for certain pyrrolopyrimidine derivatives. While specific data on DCH-PEPy is lacking, the structural similarities suggest it may possess similar properties against Mycobacterium tuberculosis .
Future Directions for Research
Given the preliminary findings regarding the biological activity of DCH-PEPy, further research is warranted to:
- Conduct detailed structure-activity relationship (SAR) studies to optimize its pharmacological profile.
- Investigate its efficacy and safety in vivo through animal models.
- Explore its potential applications in treating specific diseases, particularly those involving angiogenesis and microbial infections.
Scientific Research Applications
The biological activity of DCH-PEPy remains under investigation. However, preliminary analyses indicate that compounds within the pyrrolo-pyrimidine family exhibit various biological activities, including:
- Antitumor properties : Similar compounds have shown effectiveness against certain cancer cell lines.
- Antifungal activities : The structural characteristics may allow for interaction with fungal enzymes or receptors.
- Enzyme inhibition : The compound may interact with specific enzymes involved in disease pathways.
Further research is necessary to elucidate these interactions fully and assess the compound's therapeutic potential.
Synthesis and Production
The synthesis of DCH-PEPy typically involves several chemical reactions that could include:
- Formation of the pyrrolopyrimidine core : Using appropriate reagents such as potassium permanganate for oxidation.
- Substitution reactions : Introducing the dichlorophenyl and hydroxyethyl groups under controlled conditions.
Industrial production may utilize continuous flow reactors to enhance efficiency and yield.
Potential Applications
DCH-PEPy's applications span multiple fields:
Medicinal Chemistry
- Drug Development : The compound's structural features suggest it could serve as a lead compound for developing new therapeutic agents targeting cancer or fungal infections.
- Pharmacological Studies : Investigating its mechanism of action could lead to insights into new treatment pathways.
Biochemistry
- Enzyme Interaction Studies : Understanding how DCH-PEPy interacts with biological targets can provide insights into its potential as an enzyme inhibitor.
- Receptor Binding Studies : Investigating its binding affinity to various receptors may reveal applications in treating diseases related to receptor dysfunction.
Agricultural Chemistry
- Pesticide Development : Given its potential antifungal properties, DCH-PEPy might be explored as a candidate for developing agricultural fungicides.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Physicochemical Comparisons
The table below highlights key structural and physicochemical differences between the target compound and its analogs:
Functional Group Impact on Bioactivity
- Chlorinated Aryl Groups: The 3,4-dichlorophenyl group in the target compound likely enhances binding to hydrophobic enzyme pockets compared to mono-Cl (–9) or non-halogenated analogs (). This is consistent with pesticidal pyrrolo-diones (e.g., fluoroimide in ) .
- Hydroxyalkyl vs. Alkyl/Aryl Substituents : The 2-hydroxyethyl group balances solubility and membrane permeability, contrasting with purely hydrophobic groups like ethyl () or benzyl (). Hydroxypropyl () may offer similar benefits but with altered steric effects.
- Methoxy/Ethoxy Groups : These electron-donating groups () improve metabolic stability compared to hydroxy groups, which may undergo glucuronidation .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for synthesizing this compound, and how can purity be optimized?
- Methodological Answer : The compound can be synthesized via multi-step condensation and cyclization reactions. A general approach involves reacting substituted phenyl precursors with heterocyclic intermediates under reflux conditions (e.g., using DMF or THF as solvents) . Purification is critical; column chromatography (silica gel, eluent: CHCl₃/MeOH gradients) and recrystallization (ethanol/water mixtures) are effective. Monitor purity using TLC (Rf ~0.1–0.5 in CHCl₃/MeOH systems) and confirm via HPLC (>95% purity threshold) .
Q. Which spectroscopic techniques are most reliable for characterizing this compound?
- Methodological Answer :
- ¹H NMR : Resolve aromatic protons (δ 6.7–7.5 ppm) and hydroxyethyl groups (δ 3.5–4.0 ppm for CH₂ and δ 1.5–2.0 ppm for OH). Compare with similar pyrrolo-pyrimidine derivatives .
- Mass Spectrometry : Use ESI-MS to confirm molecular ion peaks (e.g., [M+H]⁺ or [M−H]⁻) and isotopic patterns for chlorine atoms .
- IR Spectroscopy : Identify carbonyl stretches (1650–1750 cm⁻¹) and hydroxyl groups (3200–3500 cm⁻¹) .
Q. How should solubility challenges be addressed during in vitro assays?
- Methodological Answer : The compound’s dichlorophenyl and hydroxyethyl groups suggest moderate polarity. Use DMSO for stock solutions (10–50 mM), followed by dilution in aqueous buffers (e.g., PBS with 0.1% Tween-80). For precipitation issues, pre-saturate solvents with nitrogen or use co-solvents like PEG-400 .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to explore its biological activity?
- Methodological Answer :
- Analog Synthesis : Modify substituents (e.g., replace dichlorophenyl with fluorophenyl or methoxyphenyl) to assess electronic effects .
- Assay Design : Test against kinase targets (e.g., tyrosine kinases) using fluorescence polarization or ADP-Glo™ assays. Include positive controls (e.g., staurosporine) and validate with dose-response curves (IC₅₀ calculations) .
Q. What computational methods are suitable for predicting its binding affinity and metabolic stability?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., ATP-binding pockets). Parameterize force fields for chlorine atoms .
- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to study electronic effects of substituents on reactivity .
- ADMET Prediction : Employ SwissADME or ADMETLab to estimate permeability (LogP), CYP450 interactions, and bioavailability .
Q. How can contradictory biological activity data across studies be resolved?
- Methodological Answer :
- Purity Verification : Re-analyze batches via LC-MS to rule out impurities (>99% purity).
- Assay Reproducibility : Standardize protocols (e.g., cell passage number, serum-free conditions) and include internal controls .
- Meta-Analysis : Use tools like RevMan to statistically pool data from independent studies, accounting for variables like solvent choice or incubation time .
Q. What strategies optimize reaction yields in large-scale synthesis?
- Methodological Answer :
- Catalyst Screening : Test Pd/C or Ni catalysts for Suzuki couplings; optimize ligand-to-metal ratios .
- Process Control : Implement inline FTIR or PAT tools to monitor intermediate formation. Scale reactions using flow chemistry to enhance heat/mass transfer .
Q. How do pH and temperature affect the compound’s stability in long-term storage?
- Methodological Answer :
- Stress Testing : Incubate at 40°C/75% RH for 4 weeks (ICH Q1A guidelines). Use HPLC to quantify degradation products (e.g., hydrolysis of the dione ring) .
- Formulation : Lyophilize with cryoprotectants (trehalose or mannitol) for −80°C storage. Avoid aqueous solutions at pH >8.0 .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
